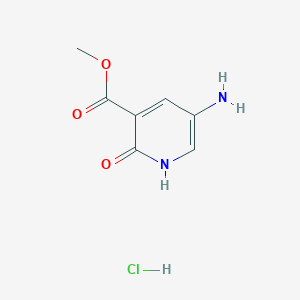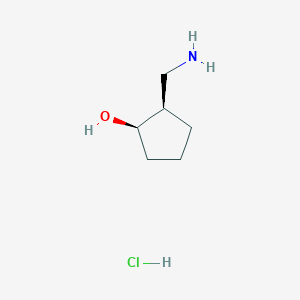
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide, also known as F13640, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its high potency and selectivity. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have a high affinity for its target receptors, leading to a more specific and effective action. However, one of the limitations of using 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the therapeutic potential of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide analogs with improved pharmacokinetic properties and efficacy may also be explored.
Métodos De Síntesis
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazoline. The subsequent reaction of the isoxazoline with 3-methoxybenzylamine and acetic anhydride leads to the formation of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. In neurological disorder research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-13(9-17)12-21-19(23)11-16-10-18(25-22-16)14-5-7-15(20)8-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHSKMTDDNVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)


![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861312.png)
![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)




